Ethyl 4-({[1,3]thiazolo[5,4-b]pyridin-2-yl}amino)benzoate
Description
Nomenclature and Structural Characterization
Systematic IUPAC Nomenclature and Alternative Chemical Designations
The systematic IUPAC name for this compound is ethyl 4-(thiazolo[5,4-b]pyridin-2-ylamino)benzoate . This nomenclature follows the priority rules for fused heterocyclic systems and substituent positioning:
- The parent structure is the benzoate ester, with the ethyl group at the carboxylate oxygen.
- The amino group at the para position (C4) of the benzene ring is substituted by the thiazolo[5,4-b]pyridin-2-yl moiety.
- The thiazolo[5,4-b]pyridine system denotes a bicyclic structure where a thiazole ring (positions 1–3) is fused to a pyridine ring at positions 5 and 4-b, following IUPAC fusion numbering conventions.
Alternative designations include:
- Ethyl 4-({thiazolo[5,4-b]pyridin-2-yl}amino)benzoate (CAS Common Chemistry-style).
- 4-(Thiazolo[5,4-b]pyridin-2-ylamino)benzoic acid ethyl ester (non-IUPAC variant).
The molecular formula, C₁₅H₁₃N₃O₂S , and calculated molecular weight of 299.34 g/mol align with the compound’s elemental composition.
Table 1: Key Identifiers
| Property | Value |
|---|---|
| IUPAC Name | Ethyl 4-(thiazolo[5,4-b]pyridin-2-ylamino)benzoate |
| Molecular Formula | C₁₅H₁₃N₃O₂S |
| Molecular Weight | 299.34 g/mol |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)NC2=NC3=C(S2)N=CC=C3 |
Molecular Architecture Analysis: Thiazolo[5,4-b]pyridine Core and Benzoate Ester Functionality
The molecule comprises two distinct regions:
- Thiazolo[5,4-b]pyridine Core :
- A bicyclic system fusing a thiazole (five-membered ring with sulfur at position 1 and nitrogen at position 3) and pyridine (six-membered aromatic ring with nitrogen at position 4-b).
- The fusion occurs between pyridine’s C5 and thiazole’s C4, creating a planar, conjugated system that enhances π-electron delocalization.
- The amino group at position 2 of the thiazolo ring facilitates rotational flexibility, enabling conformational adaptability during molecular interactions.
- Benzoate Ester Functionality :
Figure 1: Structural Features
- Thiazolo[5,4-b]pyridine : Positions 1 (S), 3 (N), and fused pyridine nitrogen at 4-b.
- Amino Linkage : Connects the heterocycle to the benzene ring, allowing ~30° rotational freedom.
- Ethyl Ester : Stabilizes the carboxylate via electron-withdrawing effects.
Crystallographic Data and Conformational Studies
Experimental crystallographic data for this specific compound are not reported in the literature covered by the provided sources. However, analogous thiazolo[5,4-b]pyridine derivatives exhibit:
- Planar Geometry : Due to π-conjugation across the fused rings, as observed in kinase inhibitor complexes.
- Torsional Angles : The amino linker typically adopts a dihedral angle of 15–25° relative to the benzene ring, minimizing steric clash with the thiazolo system.
The ethyl ester group likely adopts a staggered conformation to reduce van der Waals strain, as seen in related benzoate esters.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR :
¹³C NMR :
Infrared (IR) Spectroscopy
- Ester C=O Stretch : Strong absorption at ~1700 cm⁻¹.
- N-H Stretch (amine) : Broad band at ~3350 cm⁻¹.
- C-S/C-N Vibrations : Peaks at 650–750 cm⁻¹ (thiazole ring).
Mass Spectrometry (MS)
- Molecular Ion Peak : m/z 299.3 [M]⁺.
- Fragmentation Patterns :
- Loss of ethyl group (m/z 271.2).
- Cleavage of the thiazolo ring (m/z 154.1 for C₆H₄N₂S⁺).
Properties
Molecular Formula |
C15H13N3O2S |
|---|---|
Molecular Weight |
299.3 g/mol |
IUPAC Name |
ethyl 4-([1,3]thiazolo[5,4-b]pyridin-2-ylamino)benzoate |
InChI |
InChI=1S/C15H13N3O2S/c1-2-20-14(19)10-5-7-11(8-6-10)17-15-18-12-4-3-9-16-13(12)21-15/h3-9H,2H2,1H3,(H,17,18) |
InChI Key |
OGVBRAYGRYZZEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC3=C(S2)N=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 4-({[1,3]thiazolo[5,4-b]pyridin-2-yl}amino)benzoate typically involves multi-step reactions starting from commercially available substances. One common synthetic route includes the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions often involve refluxing the mixture to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Formation of the Thiazolo[5,4-b]pyridine Core
The central scaffold is synthesized via a reaction between 3-amino-2-chloropyridine derivatives and isothiocyanates. Key steps and conditions include:
-
Reaction Mechanism :
The reaction proceeds through a thiourea intermediate, where the amino group of the pyridine reacts with an isothiocyanate to form a thiourea, followed by cyclization to yield the thiazolo[5,4-b]pyridine core. This is validated by isotopic studies and mechanistic proposals . -
Optimized Conditions :
-
Thermal Activation : At 100–110°C for 4–16 hours in solvents like diethyl ether, ethyl acetate, or green solvents (e.g., sabinene). Yields range from 36% to 76% depending on solvent and stoichiometry .
-
Microwave Irradiation : Higher yields (64%) achieved at 130°C for 2 hours using sabinene as a solvent .
-
Stoichiometric Adjustments : Using 1.1 equivalents of the pyridine or isothiocyanate improves yields, as seen in Table 1 (Entries 2, 4, 12) .
-
Table 1: Thermal Reaction Conditions for Thiazolo[5,4-b]pyridine Synthesis
| Entry | Pyridine Equiv. | Isothiocyanate Equiv. | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 1 | 1 | Diethyl ether | 5 | 46 |
| 4 | 1.1 | 1 | Diethyl ether | 16 | 75 |
| 12 | 1.1 | 1 | Sabinene | 16 | 76 |
Coupling with Ethyl 4-Aminobenzoate
The amine group in the thiazolo[5,4-b]pyridine core is typically coupled to secondary amines or other moieties to form functionalized derivatives. While the exact coupling protocol for Ethyl 4-({ thiazolo[5,4-b]pyridin-2-yl}amino)benzoate is not explicitly detailed in the provided sources, analogous reactions suggest:
-
Amide Bond Formation :
-
Activation of the amine group (e.g., via Boc deprotection) followed by coupling with ethyl 4-aminobenzoate using standard coupling agents (e.g., HATU, EDCl) under basic conditions.
-
Example from related syntheses: Amide formation between aniline intermediates and carboxylic acids using DMF-DMA or Bredereck’s reagent .
-
-
Suzuki Cross-Coupling :
If the benzoate moiety is introduced via a boronic acid pinacol ester, a Suzuki-Miyaura coupling step could be employed, as demonstrated in kinase inhibitor syntheses .
Key Reaction Variables and Trends
-
Solvent Effects :
Green solvents like sabinene and limonene show comparable or superior yields to conventional solvents (e.g., DCM, THF) . -
Stoichiometry :
Excess equivalents of either reactant (pyridine or isothiocyanate) enhance yields but risk side products (e.g., parasite peaks observed in NMR) . -
Temperature and Time :
Higher temperatures (130–160°C) under microwave irradiation reduce reaction times to 1–2 hours while maintaining yields .
Table 2: Microwave Reaction Optimization
| Entry | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 2 | 150 | 1 | 61 |
| 7 | 130 | 2 | 64 |
| 4 | 150 | 2 | 63 |
Scientific Research Applications
Biological Activities
Ethyl 4-({[1,3]thiazolo[5,4-b]pyridin-2-yl}amino)benzoate exhibits several promising biological activities:
Antimicrobial Properties
Research indicates that thiazole derivatives possess antimicrobial properties against a range of pathogens. Studies have shown that compounds similar to this compound demonstrate significant inhibition against Gram-positive and Gram-negative bacteria .
Anticancer Activity
Thiazolo-pyridine derivatives have been investigated for their anticancer potential. The compound has shown activity in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . Specific studies report that derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells.
Neuroprotective Effects
Recent studies suggest that compounds containing thiazole rings can act as acetylcholinesterase inhibitors, which are vital for treating neurodegenerative diseases like Alzheimer’s. This compound may contribute to enhancing cognitive function by preventing the breakdown of acetylcholine in the brain .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 4-({[1,3]thiazolo[5,4-b]pyridin-2-yl}amino)benzoate involves its interaction with molecular targets such as enzymes or receptors. For instance, it has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme involved in various cellular processes . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Thiazolo[5,4-b]pyridine Derivatives
Ethyl 4-(2H-4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridin-2-yl)butanoate
- Structure: Contains a dihydroisothiazolo[5,4-b]pyridine ring with methyl and oxo substituents, linked to a butanoate ester.
- Key Differences: The dihydroisothiazolo ring introduces partial saturation, reducing aromaticity compared to the fully conjugated thiazolo[5,4-b]pyridine in the target compound. The butanoate ester (vs. benzoate) may alter solubility and metabolic pathways .
- Synthesis : Prepared via condensation reactions under B3LYP/6-311+G(d,p) computational guidance, with TDDFT studies predicting absorption/emission properties .
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide
- Structure : Features a thiazolo[5,4-b]pyridine linked to a phenyl-naphthamide group.
- Key Differences : The naphthamide substituent introduces a bulky aromatic system, likely enhancing π-π stacking interactions in biological targets. This contrasts with the simpler benzoate ester in the target compound, which prioritizes metabolic stability .
4-(thiazolo[5,4-b]pyridin-2-yl)aniline
- Structure: Direct amino linkage between thiazolo[5,4-b]pyridine and aniline.
- Key Differences: The absence of an ester group reduces lipophilicity (molecular weight: 227.28 vs. ~293.33 for the target compound). The free amino group may increase reactivity in nucleophilic or hydrogen-bonding interactions .
Thiazolo[5,4-c]pyridine and Related Heterocycles
4-{3-[(4-chlorophenyl)amino]-3-oxopropyl}-3-({[5-(propan-2-yl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl]carbonyl}amino)benzoic acid
- Structure: Combines a tetrahydro-thiazolo[5,4-c]pyridine (partially saturated) with a chlorophenylamino group and benzoic acid.
- The benzoic acid (vs. ester) enhances hydrophilicity, favoring renal excretion .
N-(6-Bromo[1,3]thiazolo[5,4-b]pyridin-2-yl)acetamide
- Structure : Bromine substituent at the 6-position of the thiazolo[5,4-b]pyridine, with an acetamide group.
- Key Differences: Bromine increases molecular weight (272.12 vs. ~293.33) and may enhance halogen bonding.
Physicochemical and Electronic Properties
- Lipophilicity : Ethyl benzoate derivatives (e.g., target compound) exhibit higher logP values compared to aniline (e.g., 4-(thiazolo[5,4-b]pyridin-2-yl)aniline) or carboxylic acid analogs (e.g., ) .
- Electronic Properties : TDDFT studies on dihydroisothiazolo derivatives () predict absorption wavelengths (~300–400 nm) and oscillator strengths, which are critical for fluorescence applications. Similar data for the target compound is lacking but could be inferred .
Biological Activity
Ethyl 4-({[1,3]thiazolo[5,4-b]pyridin-2-yl}amino)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, synthesis pathways, and research findings.
Chemical Information:
- IUPAC Name: this compound
- Molecular Formula: C₁₄H₁₅N₃O₂S
- Molecular Weight: 289.35 g/mol
- CAS Number: 174468-94-1
Biological Activity
This compound exhibits various biological activities including:
1. Antimicrobial Activity
- The compound has shown promising results against both bacterial and fungal strains. In vitro studies have indicated that it possesses significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- A study found that derivatives of thiazolo-pyridine compounds generally exhibit enhanced antimicrobial activity due to the presence of the thiazole ring which acts as a pharmacophore .
2. Anticancer Properties
- Research indicates that thiazolo-pyridine derivatives can inhibit cancer cell proliferation. For instance, compounds containing the thiazolo structure have been evaluated for their ability to induce apoptosis in various cancer cell lines.
- A specific study reported that related compounds demonstrated cytotoxic effects on human cancer cells with IC50 values indicating potent activity .
3. Enzyme Inhibition
- This compound has been investigated for its potential as an enzyme inhibitor. Certain thiazole derivatives have shown inhibitory effects on enzymes related to cancer progression and microbial resistance .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- The thiazole ring contributes to hydrophobic interactions and is critical for binding to biological targets.
- The benzamide moiety enhances the compound's lipophilicity and may improve cell membrane permeability.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions:
- Formation of Thiazolo-Pyridine Core: This is achieved through cyclization reactions involving thioamides and pyridine derivatives.
- Coupling Reaction: The thiazolo-pyridine intermediate is coupled with ethyl benzoate using coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Case Studies
Several studies highlight the biological efficacy of related compounds:
- Antibacterial Study: A derivative was tested against E. coli and exhibited an MIC (Minimum Inhibitory Concentration) value of 0.025 mg/mL .
- Cytotoxicity Assessment: Another study demonstrated that a thiazole derivative caused significant apoptosis in breast cancer cells with an IC50 of 15 µM .
- Enzyme Inhibition Analysis: Compounds were assessed for their ability to inhibit specific kinases involved in cancer pathways, showing promising results that warrant further investigation .
Q & A
Q. What are the optimized synthetic routes for Ethyl 4-({[1,3]thiazolo[5,4-b]pyridin-2-yl}amino)benzoate, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves condensation reactions between thiazolo[5,4-b]pyridine derivatives and ethyl 4-aminobenzoate precursors. For example, sodium ethoxide in ethanol can deprotonate the amino group, enabling nucleophilic substitution with halogenated thiazolo-pyridine intermediates. Reaction optimization includes:
- Temperature control : Heating at 85°C for 12 hours improves coupling efficiency (e.g., 45% yield for analogous oxazolo-pyridine derivatives) .
- Solvent selection : Polar aprotic solvents like DMF enhance solubility of aromatic intermediates, while ethanol facilitates esterification steps .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization are critical for isolating pure products.
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- FTIR : Confirms functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, NH stretch at ~3300 cm⁻¹) .
- 1H/13C NMR : Assigns aromatic protons (δ 7.0–8.5 ppm for pyridine and benzene rings) and ester groups (e.g., ethyl CH₃ at δ 1.2–1.4 ppm) .
- Elemental Analysis : Validates stoichiometry (e.g., C, H, N, S content within ±0.3% of theoretical values) .
- HPLC-MS : Determines purity (>95%) and molecular ion peaks (e.g., [M+H]+ for exact mass verification) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the thiazolo-pyridine ring) affect biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., Cl at position 5) enhance cytotoxicity by increasing DNA intercalation efficiency (e.g., IC₅₀ values <10 µM in cancer cell lines) .
- Aliphatic amines at position 2 improve solubility and target binding, while bulky substituents (e.g., tert-butyl) reduce membrane permeability .
Methodology : - Docking simulations : Use software like AutoDock to predict binding modes with DNA or enzymes (e.g., FtsZ polymerase) .
- In vitro assays : Measure IC₅₀ via MTT assays or bacterial growth inhibition (e.g., MIC values for antibacterial activity) .
Q. What mechanistic insights exist for this compound’s interaction with biological targets?
Methodological Answer:
Q. How can solvent polarity and pH be leveraged to optimize fluorescence properties for imaging applications?
Methodological Answer:
- Solvent effects : Polar solvents (e.g., DMSO) induce red-shifted emission (λem ~450 nm) due to stabilized excited states .
- pH-dependent fluorescence : Protonation of the pyridine nitrogen (pKa ~4.5) quenches fluorescence at acidic pH. Use phosphate buffers (pH 7.4) for cellular imaging .
Tools : - Spectrofluorometry : Measure quantum yields (Φ) using quinine sulfate as a standard.
- Time-resolved decay : Assess excited-state lifetimes (τ) to distinguish static vs. dynamic quenching .
Q. What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Batch reproducibility : Verify compound purity via HPLC and elemental analysis to rule out synthetic variability .
- Cell line specificity : Test across multiple lines (e.g., HeLa vs. MCF-7) to identify context-dependent effects .
- Dose-response validation : Use Hill slope analysis to confirm EC₅₀/IC₅₀ consistency across independent labs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
